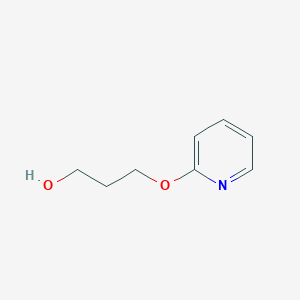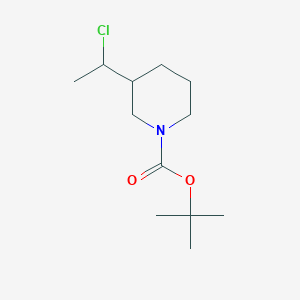
3-Ethynyl-2-methylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2-methylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and a hydroxyl group attached to a cyclohexene ring
Vorbereitungsmethoden
The synthesis of 3-Ethynyl-2-methylcyclohex-2-en-1-ol can be achieved through several routes. One common method involves the dehydrohalogenation of ω-halogenodienes, such as 1-(2-chlorovinyl)-2-methylcyclohexene, to obtain the desired product . Another approach includes the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Hydrogenation reactions can be performed using palladium nanoparticles as catalysts.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include chromium trioxide for oxidation and palladium catalysts for hydrogenation. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives act as antiaggregative pheromones by inhibiting the aggregation of certain insect species . The compound’s hydroxyl group and ethynyl group play crucial roles in its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
3-Ethynyl-2-methylcyclohex-2-en-1-ol can be compared with similar compounds such as:
3-Methyl-2-cyclohexen-1-ol: This compound has a similar cyclohexene ring structure but lacks the ethynyl group.
3-Methyl-2-cyclohexen-1-one: This compound contains a ketone group instead of a hydroxyl group.
1-Ethynyl-2-methylcyclohex-1-ene: This compound has a similar structure but differs in the position of the double bond and the ethynyl group.
The presence of the ethynyl group in this compound makes it unique and imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-ethynyl-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(10)7(8)2/h1,9-10H,4-6H2,2H3 |
InChI-Schlüssel |
MWSAGQSNKVHFJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)












